Diethyl [1-(phenylamino)cyclohexyl]phosphonate
Description
Properties
Molecular Formula |
C16H26NO3P |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(1-diethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3 |
InChI Key |
AQYMPJLPMMAHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process proceeds via an imine intermediate (Scheme 1 ):
- Imine formation : Cyclohexanone reacts with aniline to generate a cyclohexylideneaniline intermediate.
- Nucleophilic attack : Diethyl phosphite attacks the electrophilic carbon of the imine, forming the α-aminophosphonate product.
Optimization Parameters
- Catalyst-free conditions : Microwave irradiation (100–120°C, 20–30 min) achieves yields of 80–94% without solvents or catalysts.
- Conventional heating : Refluxing in ethanol (80°C, 6–8 h) provides moderate yields (65–75%).
Advantages
Limitations
- Reduced efficiency with sterically hindered ketones.
- Requires strict stoichiometric control to minimize by-products.
Stepwise Phosphorylation of Cyclohexylamine Intermediates
This two-step approach involves synthesizing a cyclohexylamine precursor followed by phosphorylation.
Step 1: Synthesis of 1-(Phenylamino)cyclohexanol
Cyclohexene oxide undergoes ring-opening with aniline in the presence of Lewis acids (e.g., ZnCl₂), yielding 1-(phenylamino)cyclohexanol (Scheme 2 ).
Conditions
Step 2: Phosphorylation with Diethyl Chlorophosphate
The alcohol intermediate reacts with diethyl chlorophosphate under basic conditions:
Reaction Protocol
- Base : Triethylamine (2.5 equiv) in dichloromethane.
- Temperature : 0°C to room temperature, 4 h.
- Yield : 60–68%.
Key Considerations
- Excess base ensures complete deprotonation of the hydroxyl group.
- Moisture-sensitive conditions are critical to prevent hydrolysis of the chlorophosphate.
Nucleophilic Aromatic Substitution (SNAr) on Pre-Formed Phosphonate Esters
A less common but viable route involves SNAr reactions on fluorinated phosphonate precursors.
Substrate Preparation
Diethyl [1-(pentafluorophenyl)cyclohexyl]phosphonate is synthesized via Michaelis–Arbuzov reaction using cyclohexyl bromide and triethyl phosphite.
SNAr with Aniline
- Conditions : DMF, tris(hydroxymethyl)aminomethane (TRIS buffer), room temperature, 2 h.
- Yield : 76–85%.
Mechanistic Insight
The electron-withdrawing pentafluorophenyl group activates the aromatic ring for nucleophilic attack by aniline, with regioselective substitution at the para position.
Comparative Analysis of Preparation Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Kabachnik–Fields | 80–94% | 20–30 min (MW) | One-pot, scalable | Requires specialized equipment (MW) |
| Stepwise Phosphorylation | 60–68% | 16 h total | High purity intermediates | Multi-step, lower overall yield |
| SNAr on Fluorinated Precursor | 76–85% | 2 h | Regioselective, mild conditions | Requires fluorinated starting materials |
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles such as thiols, amines, and phenols.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and phenols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the phosphonate ester.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenylamino group.
Hydrolysis: The major product is the corresponding phosphonic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that diethyl [1-(phenylamino)cyclohexyl]phosphonate and its derivatives exhibit potential anticancer properties, particularly against glioblastoma cells. The compound's ability to inhibit enzymes such as cathepsins, which play a role in cancer progression, has been highlighted in several studies. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, suggesting its utility as a scaffold for developing new anticancer agents.
1.2 Antibacterial and Antiviral Properties
Phosphonates, including this compound, have been investigated for their antibacterial and antiviral activities. Studies have demonstrated that modifications to the phosphonate group can enhance binding affinity to biological targets, potentially leading to the development of new antibacterial agents. For example, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Organic Synthesis Applications
2.1 Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex structures through reactions such as the Kabachnik-Fields reaction and Michaelis-Arbuzov reactions . These methods enable the incorporation of the phosphonate moiety into larger frameworks, facilitating the design of novel pharmaceuticals.
2.2 Interaction Studies with Biological Macromolecules
The compound's ability to interact with biological macromolecules has been a focal point of research. Studies have shown that its structural modifications can significantly influence binding affinity and selectivity towards specific enzymes and receptors. This characteristic is critical in drug design, as it allows for tailored interactions that enhance therapeutic efficacy.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl (2-amino-phenyl)phosphonate | Contains an amino group on the phenyl ring | Simpler structure; less steric hindrance |
| Diethyl (2-(cyclohexylamino)phenyl)phosphonate | Cyclohexane substituent similar to target compound | Increased steric bulk compared to simpler analogs |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Perfluorinated phenyl group | Enhanced lipophilicity; potential for unique biological interactions |
The distinct combination of cyclohexane and phenylamino groups in this compound contributes to its specific reactivity and biological interactions, setting it apart from other phosphonates.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Anticancer Study : A study evaluated the inhibitory effects of this compound on glioblastoma cell lines, demonstrating significant cytotoxicity at low concentrations .
- Antibacterial Efficacy : Another investigation tested derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity that warrants further exploration .
- Synthesis Methodology : The synthesis via aza-Pudovik reaction has been optimized to yield high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
(a) Diethyl (2-(Perfluorophenyl)-1-(phenylamino)ethyl)phosphonate ()
- Structure : Contains a perfluorophenyl group instead of cyclohexyl, attached to an ethyl backbone.
- Key Features :
- Synthesis: Derived from SNAr reactions with nucleophiles (thiols, amines, phenols) .
(b) Diethyl (2-(Cyclohexylamino)phenyl)phosphonate ()
- Structure: Cyclohexylamino group attached to a phenyl ring, with a phosphonate ester.
- Key Features :
(c) Dimethyl/Dibutyl Phosphonate Esters ()
- Structure : Varying ester groups (methyl, butyl) instead of ethyl.
- Key Features :
- Ester groups influence lipophilicity and enzymatic hydrolysis rates. Dibutyl esters show higher lipophilicity but lower aqueous solubility than dimethyl analogs .
- Crystal structures (e.g., dimethyl (1-hydroxy-1,2-diphenylethyl)phosphonate) reveal hydrogen bonding networks affecting stability and melting points .
Table 1: Comparative Properties
Key Observations :
- Lipophilicity : Fluorinated analogs (LogP ~3.5) are more lipophilic than cyclohexyl derivatives (LogP ~2.8), impacting membrane permeability .
- Polar Surface Area (PSA) : All compounds meet Veber’s rule (PSA <140 Ų), suggesting good oral bioavailability .
- Rotatable Bonds: Cyclohexyl group reduces flexibility (5 bonds vs.
Biological Activity
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological macromolecules, potential therapeutic applications, and related research findings.
Structural Characteristics
This compound features a phosphonate group linked to a cyclohexyl ring and a phenylamino substituent. These unique structural features enhance its reactivity and biological interactions. The compound's ability to interact with enzymes and receptors makes it a candidate for drug design and therapeutic applications.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit several biological activities:
- Enzyme Inhibition : Studies have shown that related phosphonates can inhibit cathepsins, enzymes involved in cancer progression. This suggests potential applications in cancer therapy, particularly targeting glioblastoma cells.
- Antibacterial and Antiviral Properties : Phosphonates are often investigated for their antibacterial and antiviral activities, indicating that this compound may possess similar properties.
Interaction Studies
Interaction studies reveal the compound’s ability to bind with biological macromolecules. Modifications to the phosphonate group can significantly influence binding affinity and selectivity towards specific targets. This is critical for optimizing drug design.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various phosphonates, this compound derivatives were tested against glioblastoma cell lines (T98G and U-118 MG). The results demonstrated moderate activity against these cell lines, suggesting that modifications to the structure could enhance efficacy against cancer .
Case Study 2: Antiviral Potential
Research into the antiviral properties of phosphonates has shown promising results against various viruses. For instance, compounds similar to this compound exhibited significant antiviral activity against HIV-1 and other viral pathogens at specific concentrations .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl (2-amino-phenyl)phosphonate | Contains an amino group on the phenyl ring | Simpler structure; less steric hindrance |
| Diethyl (2-(cyclohexylamino)phenyl)phosphonate | Cyclohexane substituent similar to target compound | Increased steric bulk compared to simpler analogs |
| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | Perfluorinated phenyl group | Enhanced lipophilicity; potential for unique biological interactions |
The comparative analysis highlights how the structural variations influence biological activity, particularly in terms of enzyme inhibition and receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
